Cas no 2413869-72-2 (tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate)

Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate is a protected carbamate derivative featuring both a benzyl and a hydroxycyclohexyl substituent. This compound is valuable in organic synthesis, particularly in peptide and medicinal chemistry, where its tert-butyloxycarbonyl (Boc) group provides selective protection for amines under mild conditions. The hydroxycyclohexyl moiety enhances solubility and offers a handle for further functionalization, while the benzyl group contributes to steric and electronic modulation. Its stability under basic conditions and ease of deprotection with acids make it a versatile intermediate for constructing complex molecular architectures. The compound is particularly useful in multistep syntheses requiring orthogonal protecting group strategies.
tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate structure
2413869-72-2 structure
Product name:tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate
CAS No:2413869-72-2
MF:C20H31NO3
MW:333.465046167374
CID:5675859
PubChem ID:165768933

tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2413869-72-2
    • EN300-26666130
    • tert-butyl N-benzyl-N-[2-(1-hydroxycyclohexyl)ethyl]carbamate
    • tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate
    • Inchi: 1S/C20H31NO3/c1-19(2,3)24-18(22)21(16-17-10-6-4-7-11-17)15-14-20(23)12-8-5-9-13-20/h4,6-7,10-11,23H,5,8-9,12-16H2,1-3H3
    • InChI Key: WBYZHIICGOTDEM-UHFFFAOYSA-N
    • SMILES: OC1(CCN(C(=O)OC(C)(C)C)CC2C=CC=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 333.23039385g/mol
  • Monoisotopic Mass: 333.23039385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 3.9

tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26666130-1.0g
tert-butyl N-benzyl-N-[2-(1-hydroxycyclohexyl)ethyl]carbamate
2413869-72-2 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26666130-1g
tert-butyl N-benzyl-N-[2-(1-hydroxycyclohexyl)ethyl]carbamate
2413869-72-2
1g
$0.0 2023-09-12

Additional information on tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate

Introduction to Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate (CAS No. 2413869-72-2)

Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2413869-72-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its tert-butyl, benzyl, and 1-hydroxycyclohexyl substituents, contribute to its distinctive chemical properties and potential biological activities.

The synthesis and characterization of Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate involve sophisticated organic reactions and purification techniques. The presence of the tert-butyl group enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its membrane permeability. This characteristic is particularly valuable in drug design, as it can facilitate the compound's ability to cross biological membranes, thereby increasing its bioavailability. Additionally, the benzyl group introduces a rigid aromatic ring system, which can influence the compound's interactions with biological targets by providing a stable scaffold for binding.

The 1-hydroxycyclohexyl moiety adds another layer of complexity to the molecule. This functional group can participate in hydrogen bonding interactions, both as a hydrogen bond donor and acceptor, depending on the local environment. Such interactions are crucial for the compound's binding affinity and specificity to biological receptors or enzymes. In recent years, there has been growing interest in cyclohexane derivatives due to their potential role in modulating various biological pathways. The hydroxyl group in this context can serve as a key interaction point, enabling the compound to engage with specific residues on its target proteins or nucleic acids.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinities of Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate with high precision. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, preliminary computational studies have indicated that this carbamate derivative could interact with ATP-binding sites on kinases or other enzyme targets, potentially leading to therapeutic effects.

In vitro experiments have further explored the pharmacological profile of Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate. These studies have focused on evaluating its cytotoxicity, anti-inflammatory effects, and ability to modulate signal transduction pathways. Some preliminary results suggest that this compound may possess significant potential as an inhibitor of certain inflammatory cytokines or as a modulator of microtubule dynamics in cancer cells. However, further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.

The synthesis of Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate involves multi-step organic reactions, including nucleophilic substitution, esterification, and cyclization processes. The use of high-purity reagents and controlled reaction conditions is essential to ensure the yield and purity of the final product. Advanced synthetic methodologies, such as transition metal-catalyzed reactions or flow chemistry techniques, may be employed to optimize the synthesis process and improve scalability.

Quality control and analytical characterization are critical aspects of working with Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the compound. These analytical methods provide detailed information about the molecular structure and chemical environment of the various functional groups present in the molecule.

The potential applications of Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. For example, its unique structural features make it a promising candidate for developing novel polymers or specialty chemicals with tailored properties. Additionally, its bioactive potential could be leveraged in crop protection agents or other agricultural applications where selective inhibition or modulation of biological processes is required.

Future research directions for Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate may include exploring its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Understanding these parameters is essential for assessing its suitability for clinical development or commercialization. Furthermore, interdisciplinary approaches combining experimental pharmacology with computational modeling will be instrumental in uncovering new therapeutic applications for this compound.

In conclusion,Tert-butyl N-benzyl-N-2-(1-hydroxycyclohexyl)ethylcarbamate (CAS No. 2413869-72-2) represents a fascinating subject of study with significant potential in pharmaceutical chemistry and beyond. Its unique structural features offer opportunities for designing molecules with tailored biological activities. As research continues to uncover new insights into its properties and mechanisms of action,this compound holds promise for contributing to advancements in medicine, agriculture,and materials science.

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